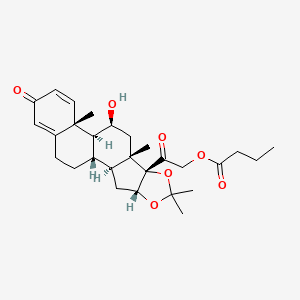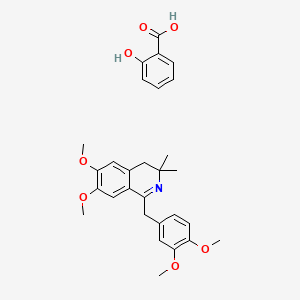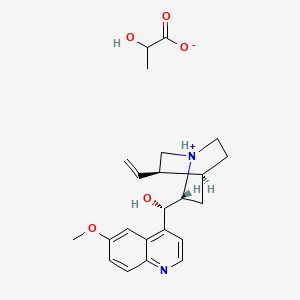
(9S)-9-Hydroxy-6'-methoxycinchonanium lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, and analgesic effects. The lactate form of this compound is particularly interesting due to its enhanced solubility and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate typically involves several steps, starting from the extraction of cinchona alkaloids from the bark of cinchona trees. The key steps include:
Extraction: The bark is treated with an acidic solution to extract the alkaloids.
Purification: The crude extract is purified using chromatographic techniques.
Hydroxylation: The purified alkaloid undergoes hydroxylation at the 9th position.
Methoxylation: The hydroxylated compound is then methoxylated at the 6’ position.
Lactate Formation: Finally, the compound is reacted with lactic acid to form the lactate salt.
Industrial Production Methods
Industrial production of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, and continuous monitoring is conducted to maintain quality control.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group at the 6’ position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of 9-keto-6’-methoxycinchonanium lactate.
Reduction: Formation of dihydro-9-hydroxy-6’-methoxycinchonanium lactate.
Substitution: Formation of derivatives with different functional groups at the 6’ position.
Aplicaciones Científicas De Investigación
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its antimalarial activity and potential use in treating other parasitic infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Analgesic Properties: The compound interacts with opioid receptors, providing pain relief.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Cinchonine: A cinchona alkaloid with similar pharmacological effects.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is unique due to its enhanced solubility and bioavailability compared to other cinchona alkaloids. Its lactate form allows for better absorption and distribution in the body, making it a more effective therapeutic agent.
Propiedades
Número CAS |
85135-84-8 |
|---|---|
Fórmula molecular |
C23H30N2O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoate |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19+,20-;/m0./s1 |
Clave InChI |
ZIDGEHZBXVXPFQ-VJAUXQICSA-N |
SMILES isomérico |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O |
SMILES canónico |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



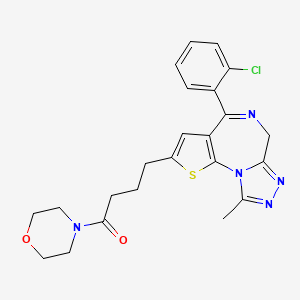

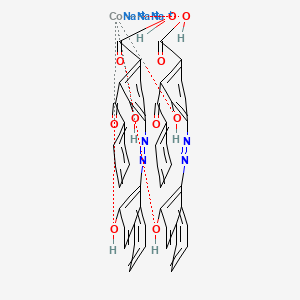
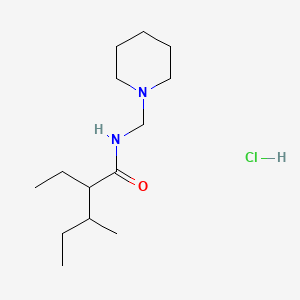

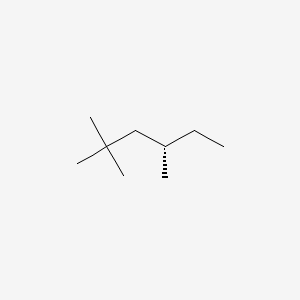


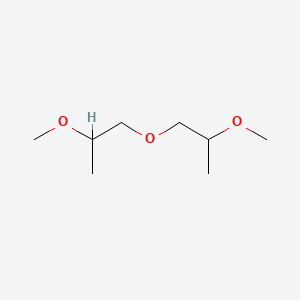
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

